molecular formula C14H20O B1675391 Lilial CAS No. 80-54-6

Lilial

Cat. No.: B1675391
CAS No.: 80-54-6
M. Wt: 204.31 g/mol
InChI Key: SDQFDHOLCGWZPU-UHFFFAOYSA-N
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Description

Lilial, also known as butylphenyl methylpropional, is a synthetic fragrance compound widely used in the cosmetic and fragrance industries. It is known for its floral scent, reminiscent of lily of the valley, and is commonly found in perfumes, soaps, and other personal care products. Despite its popularity, this compound has faced scrutiny due to potential health risks, leading to regulatory restrictions in some regions .

Mechanism of Action

Target of Action

Lilial, also known as 3-(4-(tert-Butyl)phenyl)-2-methylpropanal, is primarily used as a fragrance ingredient in various cosmetics and household products It has been under assessment as a potential endocrine disruptor , which means it may interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.

Mode of Action

The exact mode of action of this compound is not fully understood. As a potential endocrine disruptor, it is believed to interfere with the normal functioning of the endocrine system. Studies have shown that neither this compound nor its metabolites have agonistic activity towards estrogen or androgen receptors

Result of Action

The primary result of this compound’s action is its scent, which is why it is used as a fragrance ingredient. In terms of biological effects, it has been classified as a reproductive toxicant and is considered a potential endocrine disruptor . It has been found that neither this compound nor its metabolites have a negative effect on cell viability in the concentration range from 1 nm to 100 μm .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the concentration of this compound in the final products is typically low , which may affect its action and efficacy. Additionally, its use in cosmetic products was recently prohibited in the EU due to its classification as a reproductive toxicant . This regulatory environment significantly impacts the use and potential exposure to this compound.

Preparation Methods

Lilial is synthesized through a multi-step chemical process. One common method involves the condensation of tert-butylbenzaldehyde with propanal, followed by catalytic hydrogenation . Another industrial-scale method involves the double anodic oxidation of 4-tert-butyl-toluene . These processes are carried out under controlled conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Lilial undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lilial has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Lilial is often compared with other fragrance compounds such as:

This compound is unique due to its specific floral scent profile and its widespread use in the fragrance industry. its potential health risks have led to increased scrutiny and regulatory restrictions.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQFDHOLCGWZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9026500
Record name 2-(4-Tert-Butylbenzyl)propionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl-
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URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

80-54-6
Record name Lilial
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URL https://commonchemistry.cas.org/detail?cas_rn=80-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lilial
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lilial
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22275
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(4-Tert-Butylbenzyl)propionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-tert-butylbenzyl)propionaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYLPHENYL METHYLPROPIONAL
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

Using a similar method to Example 1, a mixture of 300 parts of 3-(p-tert.-butylphenyl)-2-methyl-1-propanol and 200 parts of water with 250 parts of air and 250 parts of nitrogen is passed per hour over the catalyst at 560° C. and 1.1 bar. The residence time is 0.025 second and the throughput is 0.42 tonne/m2.h. 211 parts of 3-(p-tert.-butylphenyl)-2-methylpropanal (in the form of a 77 percent strength by weight organic phase) are obtained per hour, corresponding to a yield of 71% of theory. The conversion is 95 percent and the space-time yield is 10 grams of 3-(p-tert.-butylphenyl)-2-methylpropanal per cm3 of catalyst volume per hour.
[Compound]
Name
300
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Synthesis routes and methods II

Procedure details

5 ml of hexamethylphosphortriamide (HMPT) and 1 g of LiI.H2O are heated to 240° C. under a nitrogen atmosphere. 1.1 g of crude methyl 2-formyl-2-p-tert.butyl-benzyl-propionate (82%) in 1 ml of HMPT are added thereto, the mixture is stirred for 1 minute, poured on to ice and extracted with hexane. After washing with 2N HCl, with sodium bicarbonate solution and water the organic phase is dried over magnesium sulphate and the solvent is evaporated. 0.9 g of crude p-tert.butyl-α-methyl-hydrocinnamaldehyde is obtained. After bulb-tube distillation 500 mg of this aldehyde give 300 mg of pure material. The yield therefore amounts to 78.8%.
Name
methyl 2-formyl-2-p-tert.butyl-benzyl-propionate
Quantity
1.1 g
Type
reactant
Reaction Step One
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Quantity
1 mL
Type
solvent
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1 g
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reactant
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Reaction Step Two

Synthesis routes and methods III

Procedure details

1420 g of 1-(p-tert.butylphenyl)-2-formyl-1-propene, prepared as described in paragraph (e), are mixed together with 6 g of 5% palladium/carbon and 6.8 g of soda in 20 ml of water at 70°-75° C. in a stirring autoclave. The autoclave is charged with hydrogen (8 atmospheres) and heated to 110° C. About 230 liters of hydrogen are absorbed after 12 hours. The crude 3-(p-tert.butyl-phenyl)-2-methyl-propionaldehyde is treated with ether, washed neutral with water and dried over sodium sulphate. After removing the ether, the product is fractionally distilled in vacuo. After separating a first running and a last running, there are obtained 1275 g of 3-(p-tert.butylphenyl)-2-methyl-propionaldehyde in 95% purity (about 88% of theory). Boiling point: 150°-152° C./15 mmHg; nD20 =1.5050.
Name
1-(p-tert.butylphenyl)-2-formyl-1-propene
Quantity
1420 g
Type
reactant
Reaction Step One
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Name
( e )
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20 mL
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6 g
Type
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

4-tert-Butyl-β-chloro-α-methylcinnamaldehyde (71 g), 1.0 g of 5% Pd/C, 40 g of 30% sodium hydroxide solution, 40 g of water and 32 g of methanol were placed in a Parr apparatus and hydrogenated at 20-50 psi until the theoretical amount of hydrogen had been absorbed (about 31/2 hrs.). The solution was filtered and the aqueous phase extracted with 100 g of ethylene dichloride. The solution was distilled to yield 53.9 g (76%) of the desired product, bp 100° (1.0 mm).
Name
4-tert-Butyl-β-chloro-α-methylcinnamaldehyde
Quantity
71 g
Type
reactant
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40 g
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reactant
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40 g
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reactant
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Type
reactant
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1 g
Type
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Quantity
32 g
Type
solvent
Reaction Step Six
Yield
76%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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